2-[4-(1-adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
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Overview
Description
2-[4-(1-Adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide is a complex organic compound characterized by the presence of an adamantyl group, a phenoxy group, and a benzodioxol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-(1-adamantyl)phenol with 1,3-benzodioxol-5-ylmethylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzodioxol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or benzodioxol derivatives.
Scientific Research Applications
2-[4-(1-Adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(1-adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, while the phenoxy and benzodioxol groups facilitate binding to target proteins or enzymes. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Adamantyl)-2-[4-(1H-imidazol-1-ylmethyl)phenoxy]ethanone
- 2-[4-(1-Adamantyl)phenoxy]ethanol
- (4-(1-Adamantyl)phenoxy)acetic acid
Uniqueness
2-[4-(1-Adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide is unique due to the presence of both the adamantyl and benzodioxol groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H29NO4 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C26H29NO4/c28-25(27-14-17-1-6-23-24(10-17)31-16-30-23)15-29-22-4-2-21(3-5-22)26-11-18-7-19(12-26)9-20(8-18)13-26/h1-6,10,18-20H,7-9,11-16H2,(H,27,28) |
InChI Key |
GOAKISBQMNENHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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